3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This chromeno-oxazine derivative features a bicyclic core fused with a 1,3-oxazine ring. Key structural elements include:
- 9-(2-Morpholinoethyl) side chain: The morpholine moiety improves solubility and may influence pharmacokinetics via hydrogen bonding or modulation of receptor affinity.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-28-20-4-2-3-5-21(20)32-22-15-30-24-17(23(22)27)6-7-19-18(24)14-26(16-31-19)9-8-25-10-12-29-13-11-25/h2-7,15H,8-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWWIBQUWPQPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that belongs to the class of oxazinyl flavonoids. These compounds have garnered attention due to their diverse biological activities, including antiviral, antifungal, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antiviral Activity
Recent studies have demonstrated that oxazinyl flavonoids exhibit significant antiviral properties. The mechanism involves interaction with viral proteins, inhibiting assembly and replication. For instance, the antiviral activity against Tobacco Mosaic Virus (TMV) was evaluated through molecular docking studies, revealing that structural modifications in the compound can enhance its efficacy:
| Compound | Substituent | Anti-TMV Activity (IC50) |
|---|---|---|
| 6a | -OCH3 | 25 µM |
| 6b | -Cl | 30 µM |
| 6c | -Br | 40 µM |
The introduction of methyl groups at specific positions on the benzene ring significantly improved anti-TMV activity compared to unsubstituted derivatives .
Antifungal Activity
In vitro studies have shown that the compound exhibits antifungal activity against various strains of fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 100 |
| Penicillium chrysogenum | 75 |
These results indicate that the compound has a broad spectrum of antifungal activity, making it a potential candidate for further development in antifungal therapies .
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The results are summarized in the following table:
| Assay Type | IC50 (µg/mL) | Reference Standard (BHT) |
|---|---|---|
| DPPH Scavenging | 30 | 25 |
| FRAP | 40 | 35 |
The compound exhibited comparable antioxidant activity to standard references, indicating its potential as a natural antioxidant agent .
Case Studies
- Antiviral Mechanism Study : A study investigated the interaction of oxazinyl flavonoids with TMV coat protein through molecular docking simulations. The findings suggested that specific substitutions on the oxazine ring could enhance binding affinity and inhibit viral replication .
- Antifungal Efficacy : In a comparative study against clinical isolates of Candida species, the compound showed significant antifungal activity with an MIC lower than many conventional antifungals, suggesting its potential use in treating resistant strains .
- Oxidative Stress Reduction : Research demonstrated that treatment with this compound reduced oxidative stress markers in fibroblast cell lines, supporting its role as an antioxidant .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant capacity of such compounds.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Yes |
| Compound B | 1.35 times higher | Yes |
| 3-(2-methoxyphenoxy)... | TBD | TBD |
The results suggest that certain derivatives of this compound may have antioxidant activities surpassing that of ascorbic acid, indicating their potential utility in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. Studies have shown that derivatives demonstrate cytotoxic effects against multiple types of cancer cells.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5 | 3-(2-methoxyphenoxy)... |
| MDA-MB-231 (Breast Cancer) | TBD | TBD |
The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating a higher sensitivity and potential for therapeutic application in glioblastoma treatment.
Case Studies
Several studies have explored the biological significance of oxazine derivatives:
- Antioxidant Screening : A study evaluating multiple derivatives found that the introduction of specific functional groups significantly enhanced radical scavenging activity.
- Anticancer Efficacy : Another study highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds showing more than twice the activity compared to standard chemotherapeutics.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights critical structural variations and their implications:
*Estimated based on analogs.
Pharmacological and Functional Insights
- Anti-Inflammatory Activity: Chromeno-oxazine derivatives with methoxy or morpholino groups (e.g., compound 9b in ) show inhibition of NF-κB, a key inflammatory pathway . The target compound’s 2-methoxyphenoxy group may similarly modulate inflammatory mediators.
- Osteogenic Effects: Compound 7 () demonstrates that substituents like furan-3-ylmethyl enhance osteoblast differentiation via BMP/Smad signaling, suggesting that the target’s morpholinoethyl group could be optimized for bone-targeted therapies.
- Antimalarial Potential: Ferrocenyl analogs () with dimethylamino or morpholinoethyl side chains exhibit in vitro antimalarial activity, though the target compound’s lack of a ferrocene moiety may limit this application.
Physicochemical and Pharmacokinetic Considerations
- Solubility: Morpholinoethyl substituents (e.g., ) generally improve water solubility compared to alkyl chains (sec-butyl in ) or aromatic groups.
- Metabolic Stability : Chlorine substituents () may reduce oxidative metabolism, while methoxy groups (target compound) could undergo demethylation, affecting half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
